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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS)
analysis of molybdenum silicide (MoSiz) surfaces under different conditions. It is designed to
assist researchers in interpreting XPS data and understanding the surface chemistry of this
important material. The information is compiled from various scientific studies, and all
gquantitative data is presented in clear, comparative tables. Detailed experimental protocols and
a visual workflow are also included to aid in the design and execution of XPS experiments.

Comparison of XPS Data for Molybdenum Silicide
Surfaces

The surface of molybdenum silicide is highly sensitive to its processing history and
environment. XPS analysis reveals significant changes in the chemical states of molybdenum
and silicon upon annealing or oxidation.

As-Deposited vs. Annealed MoSiz Surfaces

As-deposited MoSi: films, typically amorphous, can be crystallized by annealing. This process
can lead to changes in the chemical environment of the Mo and Si atoms, which are detectable
by shifts in their core-level binding energies.
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o Atomic
Surface Binding . Reference
. Core Level Concentration .
Condition Energy (eV) Species
(%)

As-Deposited Mo 3ds/2 ~228.0 - 228.5 Mo: ~30-35 Mo in MoSiz
Si2p ~99.3-99.8 Si: ~65-70 Si in MoSiz

Mo in crystalline
Annealed Mo 3ds/2 ~228.2 - 228.7 Mo: ~33 )

MoSi2

) ] Siin crystalline

Si2p ~99.5-100.0 Si: ~67

MoSi2

Note: Binding energies can vary slightly depending on the specific deposition and annealing

conditions, as well as instrument calibration.

Oxidized MoSiz Surfaces

Exposure of molybdenum silicide to oxygen, particularly at elevated temperatures, leads to

the formation of molybdenum and silicon oxides on the surface. XPS is a powerful tool for

identifying the different oxide species present.

Binding Energy

Predominant

Surface Condition Core Level .
(eV) Species
Initial Oxidation Mo 3ds/2 228.0 (Mo-Si) Molybdenum Silicide
229.5 (Mo*+) MoO:2
232.6 (Mo%+) MoOs3[1]
Si2p 99.3 (Si-Mo) Molybdenum Silicide
103.4 (Si*+) SiO2
Heavily Oxidized Mo 3ds/2 232.6 - 233.1[2] MoOs
Si2p 103.4 - 103.8 SiO2
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One study on a Mo1-xSix film reported the atomic ratio of molybdenum species as 14% metallic
Mo, 37% MoOs, and 15% MoSiz2.[3]

Experimental Protocols

Accurate and reproducible XPS data acquisition relies on a well-defined experimental protocol.
Below is a typical methodology for the analysis of molybdenum silicide thin films.

1. Sample Preparation:

o As-Deposited Films: Molybdenum silicide thin films are typically deposited on a suitable
substrate (e.g., Si wafer) by techniques such as sputtering or chemical vapor deposition.

e Annealed Films: As-deposited films are annealed in a high-vacuum furnace at a specific
temperature and duration to induce crystallization.

o Oxidized Surfaces: MoSi2 samples are exposed to an oxygen environment at elevated
temperatures to study the formation of oxide layers.

2. XPS Instrumentation and Parameters:
e X-ray Source: A monochromatic Al Ka X-ray source (1486.6 eV) is commonly used.

» Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of
the photoelectrons.

e Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically
<10-° torr) to prevent surface contamination.

e Pass Energy: Survey scans are typically acquired at a higher pass energy (e.g., 160 eV) for
good signal-to-noise ratio, while high-resolution scans of the Mo 3d and Si 2p regions are
acquired at a lower pass energy (e.g., 20-40 eV) for better energy resolution.

o Charge Neutralization: A low-energy electron flood gun may be necessary to compensate for
surface charging on insulating or poorly conductive samples.

3. Data Analysis:
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» Binding Energy Calibration: The binding energy scale is calibrated by setting the adventitious
carbon C 1s peak to 284.8 eV.

o Peak Fitting: High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-
Lorentzian) to deconvolve the different chemical states. The binding energies, full width at
half maximum (FWHM), and peak areas are determined.

» Quantification: Atomic concentrations are calculated from the peak areas using appropriate
relative sensitivity factors (RSFs).

Visualizing the XPS Workflow

The following diagram illustrates the typical workflow for XPS analysis of a molybdenum
silicide surface.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b077889?utm_src=pdf-body
https://www.benchchem.com/product/b077889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Sample Preparation

Start: MoSi2 Sample

As-Deposited Film Annealed Film Oxidized Surface

\nalysis

Load Sample into UHV

Under UHV

X-ray Irradiation
(e.g., Al Ka)

Photoelectron Detection
& Energy Analysis

- J

/Data Processingv& Interpretation\

Survey Scan:
Elemental Identification

High-Resolution Scans
(Mo 3d, Si 2p, O 1s, C 1s)

l

Peak Fitting:
Chemical State Identification

l

Quantification:
Atomic Concentrations

Final Report

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b077889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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